molecular formula C8H7Br2ClO B14448085 (2,2-Dibromo-2-chloroethoxy)benzene CAS No. 79042-73-2

(2,2-Dibromo-2-chloroethoxy)benzene

Cat. No.: B14448085
CAS No.: 79042-73-2
M. Wt: 314.40 g/mol
InChI Key: TYVVXDOECWGYFK-UHFFFAOYSA-N
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Description

(2,2-Dibromo-2-chloroethoxy)benzene is a chemical compound with the molecular formula C8H7Br2ClO It is characterized by the presence of two bromine atoms, one chlorine atom, and an ethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dibromo-2-chloroethoxy)benzene typically involves the reaction of 2-chloroethanol with bromine in the presence of a catalyst. The reaction conditions often include a controlled temperature and the use of solvents to facilitate the reaction. The general reaction can be represented as follows:

C6H5OCH2CH2Cl+Br2C6H5OCH2CHBr2ClC_6H_5OCH_2CH_2Cl + Br_2 \rightarrow C_6H_5OCH_2CHBr_2Cl C6​H5​OCH2​CH2​Cl+Br2​→C6​H5​OCH2​CHBr2​Cl

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dibromo-2-chloroethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents at moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce various oxidized products.

Scientific Research Applications

Chemistry

In chemistry, (2,2-Dibromo-2-chloroethoxy)benzene is used as an intermediate in the synthesis of more complex organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology and Medicine

In biological and medical research, this compound is studied for its potential biological activity. It may be used in the development of new drugs or as a tool for studying biochemical pathways.

Industry

In the industrial sector, this compound is utilized in the production of polymers, resins, and other materials. Its unique chemical properties make it valuable for creating materials with specific characteristics.

Mechanism of Action

The mechanism of action of (2,2-Dibromo-2-chloroethoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2-Chloroethoxy)benzene: A related compound with a similar structure but without the bromine atoms.

    (2-Bromoethoxy)benzene: Another similar compound with only one bromine atom.

Uniqueness

(2,2-Dibromo-2-chloroethoxy)benzene is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties. These properties can be leveraged in various applications, making it a versatile compound in scientific research and industrial processes.

Properties

CAS No.

79042-73-2

Molecular Formula

C8H7Br2ClO

Molecular Weight

314.40 g/mol

IUPAC Name

(2,2-dibromo-2-chloroethoxy)benzene

InChI

InChI=1S/C8H7Br2ClO/c9-8(10,11)6-12-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

TYVVXDOECWGYFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(Cl)(Br)Br

Origin of Product

United States

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